molecular formula C9H11BO4 B14131895 (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid CAS No. 1107603-39-3

(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid

Cat. No.: B14131895
CAS No.: 1107603-39-3
M. Wt: 193.99 g/mol
InChI Key: QLFZWDDIVZLTLQ-UHFFFAOYSA-N
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Description

(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a benzo[d][1,3]dioxin ring system substituted with a methyl group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxin Ring: The benzo[d][1,3]dioxin ring can be synthesized through the cyclization of appropriate precursors, such as catechol derivatives, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like THF or ether.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols or quinones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid primarily involves its ability to form stable complexes with various substrates through its boronic acid functional group. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation with diols. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but lacks the methyl group.

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a similar dioxin ring but with different substituents and functional groups.

Uniqueness

(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid functional group on the benzo[d][1,3]dioxin ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and industrial applications.

Properties

CAS No.

1107603-39-3

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(2-methyl-4H-1,3-benzodioxin-6-yl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-6-13-5-7-4-8(10(11)12)2-3-9(7)14-6/h2-4,6,11-12H,5H2,1H3

InChI Key

QLFZWDDIVZLTLQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC(OC2)C)(O)O

Origin of Product

United States

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